Imidazo[1,2-b]pyridazine-6-carbonitrile
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Overview
Description
Imidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-6-carbonitrile typically involves cyclization reactions. One common method includes the use of organometallic chemistry-based approaches, such as cyclization reactions followed by functionalization through cross-coupling reactions like Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille reactions .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of readily available starting materials and environmentally benign solvents to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-6-carboxylic acid, while reduction may yield imidazo[1,2-b]pyridazine-6-methylamine.
Scientific Research Applications
Imidazo[1,2-b]pyridazine-6-carbonitrile has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses, by binding to its receptor and blocking its signaling pathway . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like psoriasis and rheumatoid arthritis.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
- Imidazo[4,5-b]pyridines
- Imidazo[1,5-a]pyridines
Comparison: Imidazo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other imidazo-based compounds. For instance, imidazo[1,2-b]pyridazine derivatives have shown promising kinase inhibition activity, making them valuable in the development of anticancer agents .
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H |
InChI Key |
OKPAMSLQVQGUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C#N |
Origin of Product |
United States |
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